AMMONIUM SULFOBETAINE-2, TECH., 90 AMMONIUM SULFOBETAINE-2, TECH., 90
Brand Name: Vulcanchem
CAS No.: 103683-19-8
VCID: VC0010541
InChI: InChI=1S/C27H56N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(3,4)25-23-28(27(2)30)22-21-26-34(31,32)33/h5-26H2,1-4H3
SMILES: CCCCCCCCCCCCCCCCCC[N+](C)(C)CCN(CCCS(=O)(=O)[O-])C(=O)C
Molecular Formula: C27H56N2O4S
Molecular Weight: 504.8 g/mol

AMMONIUM SULFOBETAINE-2, TECH., 90

CAS No.: 103683-19-8

VCID: VC0010541

Molecular Formula: C27H56N2O4S

Molecular Weight: 504.8 g/mol

* For research use only. Not for human or veterinary use.

AMMONIUM SULFOBETAINE-2, TECH., 90 - 103683-19-8

Description

Ammonium Sulfobetaine-2, Technical Grade, 90% is a zwitterionic surfactant valued for its dual nature, possessing both a positively charged quaternary ammonium group and a negatively charged sulfonate group. Its solubility in water and low toxicity make it suitable for various industrial applications, such as personal care products, detergents, and pharmaceuticals. Ammonium Sulfobetaine-2 exhibits antimicrobial properties, disrupting microbial membranes and leading to cell lysis, making it valuable in applications requiring antibacterial or antifungal activity. Research indicates that it enhances the solubility of hydrophobic drugs, improves emulsion stability, and provides antimicrobial benefits when combined with other active ingredients.

This compound's high stability and versatility across different pH ranges distinguish it from other sulfobetaines, functioning effectively in both acidic and basic environments without significant loss of activity. Similar compounds include Ammonium Betaine, which features a basic anion with deprotonation capability; Cocamidopropyl Betaine, derived from coconut oil and commonly used in cosmetics; Sodium Lauryl Sulfobetaine, an anionic surfactant with a more aggressive cleaning action; and Glycine Betaine, a naturally occurring substance primarily used in agriculture.

CAS No. 103683-19-8
Product Name AMMONIUM SULFOBETAINE-2, TECH., 90
Molecular Formula C27H56N2O4S
Molecular Weight 504.8 g/mol
IUPAC Name 3-[acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate
Standard InChI InChI=1S/C27H56N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(3,4)25-23-28(27(2)30)22-21-26-34(31,32)33/h5-26H2,1-4H3
Standard InChIKey RHUVRHBLSZCMHE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC[N+](C)(C)CCN(CCCS(=O)(=O)[O-])C(=O)C
Canonical SMILES CCCCCCCCCCCCCCCCCC[N+](C)(C)CCN(CCCS(=O)(=O)[O-])C(=O)C
PubChem Compound 2724494
Last Modified Jul 17 2023

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